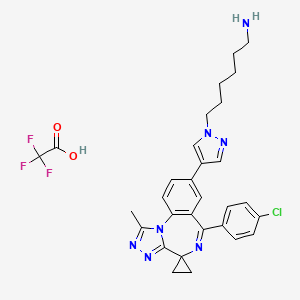
BRD4 ligand-Linker Conjugate 1 (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRD4 ligand-Linker Conjugate 1 (TFA) is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to target specific proteins for degradation, making them valuable tools in drug discovery and development. The compound is particularly significant in the study of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family of proteins, which plays a crucial role in regulating gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 ligand-Linker Conjugate 1 (TFA) involves multiple steps, including the preparation of the ligand and the linker, followed by their conjugation. The ligand is designed to bind to BRD4, while the linker connects the ligand to an E3 ubiquitin ligase ligand. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the conjugate .
Industrial Production Methods
Industrial production of BRD4 ligand-Linker Conjugate 1 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
BRD4 ligand-Linker Conjugate 1 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
科学的研究の応用
BRD4 ligand-Linker Conjugate 1 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Studied for its role in regulating gene expression and protein interactions.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting BRD4 in basal-like breast cancer.
Industry: Utilized in drug discovery and development for creating new therapeutic agents
作用機序
The mechanism of action of BRD4 ligand-Linker Conjugate 1 (TFA) involves its binding to BRD4, a protein that regulates gene expression by interacting with acetylated histones. The compound brings BRD4 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This process disrupts the protein-protein interactions necessary for BRD4’s function, thereby inhibiting its activity .
類似化合物との比較
BRD4 ligand-Linker Conjugate 1 (TFA) is unique in its ability to specifically target BRD4 for degradation. Similar compounds include:
dBET1: Another BRD4 degrader used in PROTACs.
ARV-825: A compound that targets BRD4 for degradation.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. BRD4 ligand-Linker Conjugate 1 (TFA) stands out due to its specific design and effectiveness in targeting BRD4 .
特性
分子式 |
C30H31ClF3N7O2 |
|---|---|
分子量 |
614.1 g/mol |
IUPAC名 |
6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H30ClN7.C2HF3O2/c1-19-33-34-27-28(12-13-28)32-26(20-6-9-23(29)10-7-20)24-16-21(8-11-25(24)36(19)27)22-17-31-35(18-22)15-5-3-2-4-14-30;3-2(4,5)1(6)7/h6-11,16-18H,2-5,12-15,30H2,1H3;(H,6,7) |
InChIキー |
HNPOXCZRCBYENV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN)C(=NC25CC5)C6=CC=C(C=C6)Cl.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


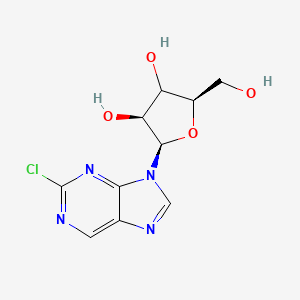
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394523.png)
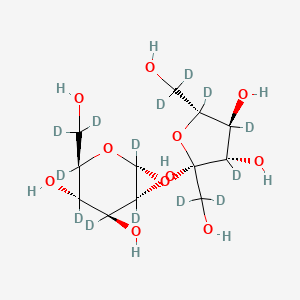
![N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B12394532.png)
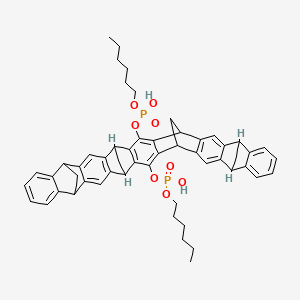
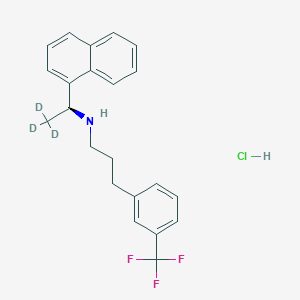
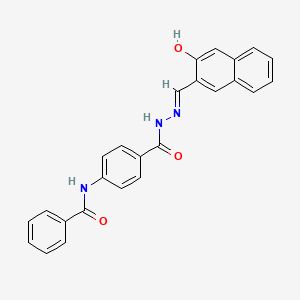
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)
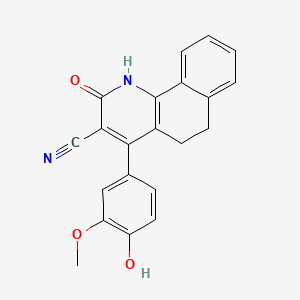
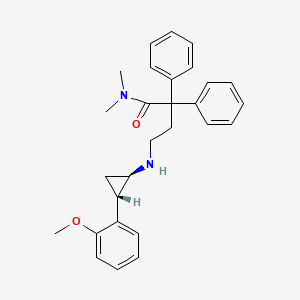
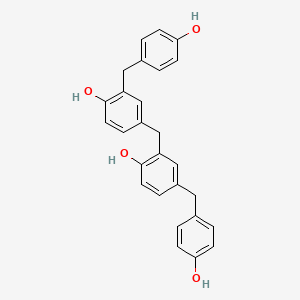
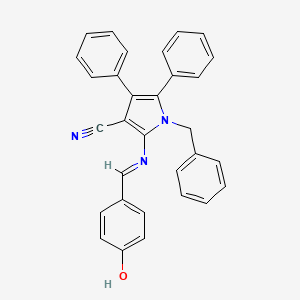
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
